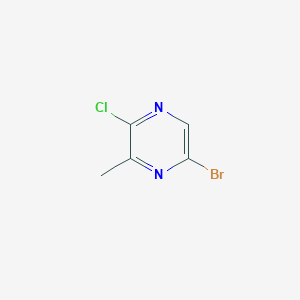

5-Bromo-2-chloro-3-methylpyrazine

説明

Significance of Pyrazine (B50134) Derivatives in Contemporary Organic Synthesis and Materials Science

Pyrazine derivatives are a class of compounds that have a wide range of applications. In nature, they are found in various food products and are known for their distinct aromas. nih.gov In the realm of synthetic chemistry, the pyrazine ring is a privileged scaffold, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govmdpi.com Pyrazine derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net

Beyond medicine, pyrazine-based structures are also being explored in materials science. Their electron-deficient nature and ability to participate in intermolecular interactions make them suitable components for organic electronic materials, such as those used in sensors and optical applications. nih.govresearchgate.net The ability to tune the electronic properties of the pyrazine ring through the introduction of various substituents is a key factor driving this research. nih.gov

Structural Characteristics and Reactivity Profile of Halogenated Pyrazines

The presence of halogen atoms on the pyrazine ring, as seen in 5-Bromo-2-chloro-3-methylpyrazine, is crucial to its synthetic utility. Halogenated pyrazines are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. innospk.com The differing reactivity of the bromine and chlorine atoms in this compound allows for selective chemical transformations.

The bromine atom at the 2-position is generally more reactive towards certain types of reactions, such as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at this position. The chlorine atom at the 5-position is typically less reactive in these coupling reactions but can be displaced through nucleophilic aromatic substitution reactions. This differential reactivity provides chemists with a powerful tool to sequentially modify the pyrazine core and build molecular complexity in a controlled manner. The methyl group at the 3-position also influences the reactivity of the molecule through electronic and steric effects.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 1260664-82-1 |

| Molecular Formula | C₅H₄BrClN₂ |

| Molecular Weight | 207.45 g/mol |

| Appearance | Light yellow solid |

| Boiling Point | 223.3±35.0 °C at 760 mmHg |

The data in this table is compiled from various chemical suppliers and databases. innospk.comnih.govsigmaaldrich.com

Research Trajectories for Multifunctional Pyrazine Scaffolds

The unique reactivity of this compound makes it an ideal starting material for the creation of multifunctional pyrazine scaffolds. These are molecules designed to have more than one specific function. For instance, in medicinal chemistry, a multifunctional scaffold might target multiple biological pathways involved in a disease or combine a therapeutic effect with a diagnostic capability.

Research in this area is moving towards the development of compounds with dual or multiple activities. For example, by carefully choosing the groups to be introduced at the bromine and chlorine positions of this compound, it is conceivable to design molecules that act as inhibitors for multiple protein kinases, which are important targets in cancer therapy. innospk.com Furthermore, the pyrazine core itself can be tailored to impart specific physical properties, such as fluorescence, which could be utilized for bio-imaging, alongside its therapeutic action. nih.gov

The development of such multifunctional scaffolds from readily available and versatile precursors like this compound represents a promising frontier in the design of novel drugs and advanced materials. innospk.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-chloro-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDYAMJQLRNUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Chloro 3 Methylpyrazine and Analogous Halopyrazines

Strategic Approaches to Pyrazine (B50134) Ring Construction

The formation of the core pyrazine ring is the foundational step in the synthesis of 5-Bromo-2-chloro-3-methylpyrazine and its analogs. Various strategies have been developed, each with its own advantages in terms of precursor availability, reaction efficiency, and substitution pattern control.

Dehydrogenative Coupling Routes for Pyrazine Core Formation

A modern and atom-economical approach to pyrazine synthesis involves the dehydrogenative coupling of readily available precursors. This method often utilizes transition metal catalysts to facilitate the formation of the pyrazine ring with the liberation of hydrogen gas and water as the only byproducts, rendering these synthetic routes environmentally benign.

One prominent strategy is the dehydrogenative self-coupling of β-amino alcohols. rsc.orgnih.gov For instance, the self-coupling of 2-amino alcohols catalyzed by manganese pincer complexes has been shown to produce 2,5-dialkyl-substituted symmetrical pyrazines. nih.govacs.org While this method typically yields symmetrically substituted pyrazines, it highlights a sustainable pathway to the pyrazine core. A plausible mechanism for this transformation involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with another molecule of the amino alcohol to form a dihydropyrazine (B8608421) intermediate, which then undergoes further dehydrogenation to the aromatic pyrazine.

More recently, a double acceptorless dehydrogenative coupling of amino alcohols with primary alcohols, catalyzed by a Mn(I)-PNP complex, has been developed for the synthesis of substituted pyrroles and pyrazines. rsc.orgrsc.orgnih.gov This method allows for the simultaneous formation of C-C and C-N bonds. The proposed mechanism initiates with the generation of an active Mn(I) catalyst, which facilitates the dehydrogenation of both the amino alcohol and the primary alcohol to their corresponding aldehydes. A subsequent base-mediated coupling of these aldehyde intermediates leads to the formation of the pyrazine ring. rsc.org

Table 1: Dehydrogenative Coupling for Pyrazine Synthesis

| Precursor(s) | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Aminoethanol | Mn(Acr-PNPPh)(CO)2Br | KH | Toluene (B28343) | 150 | 24 | 2,5-Dimethylpyrazine (B89654) | - | acs.org |

| 2-Phenylglycinol | Mn(I)-PNP complex | Cs2CO3 | Solvent-free | 130 | 16 | 2,5-Diphenylpyrazine | - | rsc.org |

| 1,2-Diaminobenzene, 1,2-Propanediol | Mn(Acr-PNPPh)(CO)2Br | KH | Toluene | 150 | 24 | 2-Methylquinoxaline | - | acs.org |

Cyclocondensation Reactions from Acyclic Precursors

A classical and widely employed method for constructing the pyrazine ring is the cyclocondensation of acyclic precursors. This approach offers versatility in accessing a wide range of substituted pyrazines by varying the starting materials.

A common strategy involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of methyl-substituted pyrazines, precursors like ethylenediamine (B42938) can be reacted with propylene (B89431) glycol over a promoted copper catalyst at elevated temperatures. researchgate.net This dehydrocyclization reaction proceeds via the initial condensation to form a dihydropyrazine, which is subsequently dehydrogenated to the aromatic pyrazine. The use of solid acid-base catalysts, such as those based on zinc and chromium oxides, is crucial for facilitating both the cyclocondensation and dehydrogenation steps. mdpi.com

Another variation involves the reaction of aminomalononitrile (B1212270) with α-keto oximes. For example, 2-amino-3-cyano-5-methylpyrazine 1-oxide can be synthesized from the cyclocondensation of aminomalononitrile p-toluenesulfonate and 2-oxopropanal-1-oxime in isopropanol. This reaction proceeds through a cyclocondensation mechanism where the aminonitrile acts as a bifunctional nucleophile.

Table 2: Cyclocondensation Reactions for Pyrazine Synthesis

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Ethylenediamine | Propylene Glycol | Cu-Cr/Al2O3 | - | 380 | - | 2-Methylpyrazine (B48319) | 84.75 | researchgate.net |

| Ethylenediamine | Crude Glycerol | Zn-Cr-O | - | 450 | - | 2-Methylpyrazine | - | mdpi.com |

| Aminomalononitrile p-toluenesulfonate | 2-Oxopropanal-1-oxime | - | Isopropanol | Room Temp | - | 2-Amino-3-cyano-5-methylpyrazine 1-oxide | High |

Pyrazinone-Based Synthetic Pathways

Pyrazinones, or hydroxypyrazines, serve as valuable intermediates in the synthesis of halopyrazines. These compounds can be prepared from acyclic precursors and subsequently converted to the desired halogenated derivatives.

One method for the synthesis of pyrazinones involves the reaction of glyoxal (B1671930) with amino acid amides. organic-chemistry.org The resulting pyrazinone can then be further functionalized. A key transformation in this pathway is the conversion of the pyrazinone to a chloropyrazine. This is typically achieved by treating the pyrazinone with a chlorinating agent such as phosphoryl chloride (POCl₃). For example, heating a diketopiperazine with phosphoryl chloride can yield a mixture of mono- and dichloropyrazines, which can then be hydrolyzed to the corresponding pyrazinones or used directly in subsequent steps. organic-chemistry.org This approach allows for the introduction of a chlorine atom at a specific position on the pyrazine ring, which can then be further manipulated or retained in the final product.

For instance, 3-hydroxy-5-methylpyrazine-2-carboxylic acid can be halogenated with a reagent like thionyl chloride to produce 3-chloro-5-methylpyrazine-2-carboxylic acid. researchgate.net This intermediate can then undergo further transformations.

Introduction and Regioselective Placement of Halogen and Methyl Substituents

Once the pyrazine core is established, the next critical phase is the regioselective introduction of the bromo, chloro, and methyl substituents to achieve the target compound, this compound. This requires careful consideration of the electronic properties of the pyrazine ring and the directing effects of existing substituents.

Electrophilic Halogenation Strategies on Pyrazine Nuclei

Direct electrophilic halogenation of the pyrazine ring can be challenging due to the electron-deficient nature of the heterocycle. However, the presence of activating groups, such as a methyl group, can facilitate this reaction and direct the incoming electrophile to specific positions.

A common method for the synthesis of this compound involves the bromination of 2-chloro-3-methylpyrazine (B1202077). rsc.org This reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent such as dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄) at controlled temperatures, often between 0 and 25°C. rsc.org The methyl group at the 3-position is an ortho-, para-director, and the chloro group at the 2-position is a deactivating meta-director. The combined directing effects favor bromination at the C-5 position. The use of NBS is often preferred as it provides a low, steady concentration of bromine, which can help to minimize side reactions like over-bromination. libretexts.orgmasterorganicchemistry.com

Table 3: Electrophilic Bromination of 2-Chloro-3-methylpyrazine

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Chloro-3-methylpyrazine | N-Bromosuccinimide | CCl₄ | Light irradiation | - | This compound | - | rsc.org |

| 2-Chloro-5-methylpyrazine | Bromine (Br₂) | Dichloromethane | 0-5 | 12-16 | 3-Bromo-2-chloro-5-methylpyrazine | 65-78 |

Directed Functionalization via Lithiation or Organometallic Intermediates

For more complex substitution patterns or when direct electrophilic halogenation is not regioselective, directed functionalization via organometallic intermediates is a powerful strategy. This approach often involves the use of a directing group to facilitate metalation (typically lithiation) at a specific position, followed by quenching with an electrophile.

The use of sterically hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), or mixed metal-amide bases like TMPMgCl·LiCl, has proven effective for the regioselective metalation of chloropyrazines. researchgate.netacs.org These bases can deprotonate the pyrazine ring at a position ortho to the chloro substituent. For example, treatment of a chloropyrazine with TMPMgCl·LiCl can lead to magnesiation at the adjacent position, and subsequent reaction with an electrophile, such as iodine or a source of bromine, would install the halogen at that specific site. researchgate.netacs.org This method allows for the precise and controlled introduction of substituents onto the pyrazine ring, which is crucial for the synthesis of highly functionalized derivatives.

For instance, the lithiation of 2-chloropyrazine (B57796) with LTMP has been used to introduce substituents at the 3-position. chemicalbook.com Similarly, the metalation of 2,3-dichloropyrazine (B116531) with LTMP at low temperatures allows for the introduction of a functional group at the 5-position. uni-muenchen.de While direct lithiation of 2-chloro-3-methylpyrazine to introduce a bromine atom at the 5-position is not explicitly detailed in the provided context, the principles of directed ortho-metalation suggest this would be a viable synthetic route. The chloro group would direct the metalation to the 3- or 5-position. The steric hindrance of the methyl group at the 3-position would likely favor metalation at the less hindered 5-position, which upon quenching with a bromine source would yield the desired this compound.

Table 4: Functionalization of Halopyrazines via Organometallic Intermediates

| Substrate | Reagent | Electrophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Chloropyrazine | TMPMgCl·LiCl, then ZnCl₂ | Benzoyl chloride | THF | - | 2-Benzoyl-3-chloropyrazine | 71 | researchgate.net |

| 2,3-Dichloropyrazine | LTMP | p-Methoxybenzaldehyde | THF | -75 | 2,3-Dichloro-5-(hydroxy(4-methoxyphenyl)methyl)pyrazine | 81 | uni-muenchen.de |

| 2,6-Dichloropyrazine | LTMP | Various electrophiles | THF | -75 | 3-Substituted-2,6-dichloropyrazines | - | chemicalbook.com |

Side-Chain Halogenation of Methylpyrazine Derivatives

The halogenation of the methyl group on pyrazine derivatives is a key method for introducing reactivity at the side chain. This transformation is typically achieved through radical chain reactions, often initiated by UV light or radical initiators like dibenzoyl peroxide. thieme-connect.de

One common reagent for side-chain chlorination is N-chlorosuccinimide (NCS). For instance, the reaction of 2-methylpyrazine with NCS results in the formation of 2-(chloromethyl)pyrazine (B1585198) in high yield. thieme-connect.de Similarly, 2,5-dimethylpyrazine undergoes selective chlorination at the 2-position when treated with NCS. thieme-connect.de Sulfuryl chloride, in the presence of a radical initiator, can also be employed for the side-chain chlorination of toluene derivatives, a reaction principle that can be extended to methylpyrazines. thieme-connect.de

It is crucial to control reaction conditions to favor side-chain halogenation over ring substitution. The absence of halogen carriers and the use of radical initiators are key to this selectivity. thieme-connect.de

Table 1: Examples of Side-Chain Chlorination of Methyl-Substituted Aromatic Compounds

| Starting Material | Reagent | Product | Yield (%) |

| 2-Methylpyridine | N-Chlorosuccinimide | 2-(Chloromethyl)pyridine | 25 |

| 3-Methylpyridine | N-Chlorosuccinimide | 3-(Chloromethyl)pyridine | - |

| 2-Methylpyrazine | N-Chlorosuccinimide | 2-(Chloromethyl)pyrazine | 89 |

| 2,5-Dimethylpyrazine | N-Chlorosuccinimide | 2-(Chloromethyl)-5-methylpyrazine | - |

| 8-Methylquinoline | N-Chlorosuccinimide | 8-(Chloromethyl)quinoline | - |

| Data sourced from Thieme E-Books. thieme-connect.de |

Diazotization and In-Situ Halogenation Sequences

The diazotization of aminopyrazines, followed by a Sandmeyer-type reaction, provides a powerful route to introduce halogens onto the pyrazine ring itself. This process involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halide. organic-chemistry.orglkouniv.ac.in

The synthesis of 2-bromo-5-methylpyrazine (B1289261) illustrates this method effectively. The process begins with the conversion of 5-methylpyrazine-2-carboxylic acid to its corresponding amide. Subsequent Hofmann degradation yields 2-amino-5-methylpyrazine. This amine is then diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) and subjected to in-situ bromination to produce the target 2-bromo-5-methylpyrazine. tsijournals.com The stability of the intermediate diazonium salt can be a critical factor, and introducing the halogenating agent prior to the completion of diazotization has been shown to improve yields. tsijournals.com

This method offers a high degree of regioselectivity, as the position of the halogen is determined by the initial placement of the amino group. lkouniv.ac.in

Advanced Synthetic Protocols for Halogenated Methylpyrazines

Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for the preparation of halogenated methylpyrazines.

Utilization of Cerium(IV) Ammonium (B1175870) Nitrate (B79036) in Pyrazine Derivatization

Cerium(IV) ammonium nitrate (CAN) is a versatile one-electron oxidizing agent that has found application in various organic transformations, including those involving pyrazine derivatives. organic-chemistry.org For instance, CAN can be used to oxidize methylpyrazines to their corresponding aldehydes. google.com These pyrazine aldehydes can then serve as precursors for further functionalization, including the introduction of halogens at other positions on the ring.

While direct halogenation using CAN is not a primary application, its ability to facilitate the formation of key intermediates highlights its importance in the multi-step synthesis of complex pyrazine derivatives. google.com CAN has also been shown to catalyze aza-Michael reactions involving amines and α,β-unsaturated carbonyl compounds, further expanding its utility in heterocyclic chemistry. organic-chemistry.org

Microwave-Assisted Synthesis in Halopyrazine Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and enhanced selectivity. ajchem-a.comanton-paar.comnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including halopyrazines. thieme-connect.de

The principle of microwave heating involves the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.com This can lead to cleaner reactions and is considered a greener chemistry approach due to lower energy consumption. ajchem-a.comnih.gov The use of microwave irradiation can be particularly beneficial in reactions such as the Sandmeyer reaction or cross-coupling reactions involving halopyrazines, where thermal efficiency can significantly impact the outcome. thieme-connect.de The ability to achieve superheating in sealed vessels allows for reactions to be carried out at temperatures above the solvent's boiling point, further accelerating reaction rates. anton-paar.com

Chemical Reactivity and Transformation of 5 Bromo 2 Chloro 3 Methylpyrazine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful class of chemical transformations for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For halogenated pyrazines, these reactions are indispensable for introducing a wide array of functional groups, a strategy frequently employed in the development of pharmaceuticals and functional materials. researchgate.net The palladium-catalyzed coupling of pyrazine (B50134) compounds is a well-documented and versatile method for C-C bond formation. researchgate.net

The presence of both bromine and chlorine atoms on the pyrazine ring of 5-bromo-2-chloro-3-methylpyrazine allows for sequential, site-selective carbon-carbon bond formation. The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl, which enables the preferential substitution of the bromine atom while leaving the chlorine atom intact for subsequent transformations. libretexts.orglibretexts.org This chemoselectivity is a cornerstone of its synthetic applications.

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling between organoboron compounds (like boronic acids or esters) and organic halides or triflates. libretexts.orgtcichemicals.com It is widely used due to the mild reaction conditions, commercial availability of a vast range of boronic acids, and the low toxicity of the boron-containing byproducts. nih.gov The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base, which is required to activate the organoboron reagent. tcichemicals.comorganic-chemistry.org

For dihalogenated heterocycles, the Suzuki-Miyaura coupling can often be performed with high selectivity. The reaction with this compound is expected to proceed preferentially at the more reactive C-Br bond. Studies on similar heterocyclic systems, such as 3-bromo-6-(thiophen-2-yl)pyridazine, demonstrate that palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) effectively catalyze the coupling with various arylboronic acids, leaving other, less reactive sites untouched. nih.gov Similarly, efficient coupling methods have been developed for other brominated N-heterocycles like 5-bromo-1,2,3-triazine. uzh.ch The choice of catalyst, ligand, and base can be optimized to ensure high yields and selectivity, sometimes requiring more advanced catalytic systems like those using XPhos ligands to prevent side reactions such as debromination. nih.gov

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | Dioxane/H₂O | 150 (MW) | 85 |

| 2 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/EtOH/H₂O | 80 | 78 |

| 3 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/EtOH/H₂O | 80 | 72 |

| 4 | 4-(tert-Butyl)phenylboronic acid | Pd(dppf)Cl₂ (15) | Ag₂CO₃ | MeCN | 80 | 97 |

Table 1: Representative conditions for Suzuki-Miyaura reactions on bromo-substituted N-heterocycles. Yields are illustrative based on similar substrates in the literature. nih.govnih.govuzh.ch

The Sonogashira coupling reaction is a powerful method for forming C(sp²)–C(sp) bonds by reacting a vinyl or aryl halide with a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst, usually a copper(I) halide like CuI, in the presence of an amine base (e.g., triethylamine (B128534) or diisopropylamine). wikipedia.orgorganic-chemistry.org

In the case of this compound, the Sonogashira reaction would selectively occur at the C-Br bond, leveraging the higher reactivity of bromide over chloride in the oxidative addition step of the catalytic cycle. libretexts.org This selectivity allows for the introduction of an alkynyl group, which can serve as a versatile handle for further chemical modifications, including click chemistry or subsequent cyclization reactions. Research on the Sonogashira coupling of other dihaloarenes, such as 2-bromo-4-iodo-quinoline, confirms that the reaction proceeds at the site of the more reactive halogen. libretexts.org While copper is the conventional co-catalyst, copper-free Sonogashira protocols have also been developed to avoid issues related to the formation of alkyne homocoupling byproducts. organic-chemistry.org

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Dioxane | 80 |

| 3 | 1-Heptyne | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | Pyrrolidine | H₂O | 100 |

| 4 | Ethynylbenzene | Pd(PPh₃)₂Cl₂ (3) | None | Cs₂CO₃ | NMP | 120 |

Table 2: Representative conditions for Sonogashira coupling reactions on aryl bromides. Conditions are based on general procedures for similar substrates. wikipedia.orgrsc.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org The reaction mechanism includes the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the olefin, and subsequent β-hydride elimination to release the final product and regenerate the catalyst. libretexts.org

For this compound, the Heck reaction would enable its vinylation, again with a strong preference for the C-Br bond. The reaction is typically carried out using a palladium source like Pd(OAc)₂, often with a phosphine ligand, and a base to neutralize the hydrogen halide formed during the reaction. rug.nl The choice of reaction conditions, particularly the catalyst and ligand, is crucial for achieving high yields and controlling regioselectivity in the resulting alkene product. While the Heck reaction is a powerful tool, its application to electron-deficient heterocyclic halides like pyrazines can sometimes be challenging and may require specific catalytic systems to be efficient. rug.nl Dehydrogenative Heck reactions, which couple arenes directly with alkenes, have also been developed, expanding the scope of C-H functionalization. mdpi.com

| Entry | Alkene | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) |

| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ | Et₃N | DMF | 100 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | None | KOAc | NMP | 140 |

| 3 | 2-Ethylhexyl acrylate | Pd/C (0.1) | None | NaOAc | DMA | 190 |

| 4 | Allylic Alcohol | Pd(OAc)₂ (1) | None | Et₃N | MeCN | 82 |

Table 3: Representative conditions for Heck reactions with various aryl bromides. rug.nl

The Stille coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. organic-chemistry.org The reaction has a broad scope and tolerates a wide variety of functional groups. wikipedia.org

The Stille reaction of this compound would involve its coupling with an organostannane reagent, such as an aryltributylstannane or vinyltributylstannane. As with other palladium-catalyzed couplings, the reaction is expected to be highly selective for the C-Br bond over the C-Cl bond. This allows for the introduction of various aryl, heteroaryl, or vinyl groups. In some cases, the addition of copper(I) salts can have a synergistic effect, accelerating the reaction. organic-chemistry.org The choice of palladium catalyst and ligands is critical, with Pd(PPh₃)₄ being a common and effective choice. wikipedia.org

| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2) | None | Toluene (B28343) | 110 |

| 2 | Tributyl(vinyl)stannane | Pd(OAc)₂ (5) / PPh₃ (10) | None | THF | 65 |

| 3 | (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ (3) | CuI (10) | NMP | 80 |

| 4 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) / P(furyl)₃ (8) | None | Dioxane | 100 |

Table 4: Representative conditions for Stille coupling reactions with aryl bromides. Conditions are based on general procedures. organic-chemistry.orgwikipedia.org

The Negishi coupling is a transition metal-catalyzed reaction that couples an organic halide or triflate with an organozinc compound. wikipedia.orgorganic-chemistry.org This reaction is notable for its high functional group tolerance and broad scope, allowing for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.org The catalyst is typically a palladium or nickel complex. wikipedia.orgorganic-chemistry.org

For this compound, a Negishi coupling would offer a powerful route for functionalization. The organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent, would couple selectively at the C-Br position. organic-chemistry.org This method is particularly valuable for introducing alkyl groups, a transformation that can be less efficient with other coupling methods. The reaction of 2-bromo- or 2-chloropyridines with organozinc reagents using Pd(PPh₃)₄ as a catalyst has been shown to be an efficient method for synthesizing substituted bipyridines, demonstrating the utility of this reaction for halogenated N-heterocycles. organic-chemistry.org While bromo-substituted substrates often react under mild conditions, the less reactive chloro-substituted compounds may require heating. organic-chemistry.org

| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 |

| 2 | Ethylzinc iodide | Pd(dppf)Cl₂ (3) | Dioxane | 80 |

| 3 | o-Tolylzinc chloride | Pd(PPh₃)₄ (2) | THF | 25 |

| 4 | Propargylzinc bromide | Pd(P(t-Bu)₃)₂ (2) | DMA/LiCl | 50 |

Table 5: Representative conditions for Negishi coupling reactions with aryl bromides. Conditions are based on established protocols for similar substrates. wikipedia.orgorganic-chemistry.org

Carbon-Heteroatom Bond Formation Pathways

The formation of carbon-heteroatom bonds is a cornerstone of synthetic chemistry, enabling the introduction of a wide array of functional groups. In the context of this compound, these reactions are pivotal for creating derivatives with potential applications in pharmaceuticals and materials science. innospk.com

Copper-catalyzed cross-coupling reactions are a prominent method for forming carbon-heteroatom (C-O, C-N) bonds. mdpi.com These reactions often utilize a copper(I) iodide catalyst in the presence of a base. mdpi.com This approach has been successfully applied to the cross-coupling of aryl halides with phenols and nitrogen-containing compounds, providing an efficient route to diaryl ethers and arylated nitrogen heterocycles. mdpi.com While specific examples with this compound are not extensively detailed in the provided results, the general applicability of this methodology to aryl halides suggests its potential for functionalizing this pyrazine derivative. mdpi.com

Transition-metal-free approaches have also emerged as a viable alternative for carbon-heteroatom bond formation. tcichemicals.com One such method involves the one-pot functionalization of methylarenes, proceeding through a Wohl-Ziegler bromination followed by reaction with various nucleophiles. tcichemicals.com This process avoids the use of toxic transition metals and often proceeds under mild conditions. tcichemicals.com

The following table summarizes different approaches to carbon-heteroatom bond formation:

| Reaction Type | Catalyst/Reagents | Key Features |

| Ullmann Condensation | Copper (I) Iodide, Base (e.g., KF/Fe3O4) | Ligand-free conditions, efficient for C-O and C-N bond formation. mdpi.com |

| Transition-Metal-Free | NBS or 1,3-dibromo-5,5-dimethylhydantoin, AIBN | Proceeds via a radical mechanism, mild conditions. tcichemicals.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those that are electron-deficient, such as pyrazine. wikipedia.org The presence of two halogen atoms on the this compound ring makes it a prime substrate for SNAr reactions.

Regioselectivity in Nucleophilic Attack on Halopyrazines

The pyrazine ring is inherently electron-deficient, and this deficiency is enhanced by the presence of halogen substituents. thieme-connect.de In dihalopyrazines like this compound, the positions of the halogens are crucial in directing incoming nucleophiles. The presence of electron-withdrawing groups, such as the nitro group, positioned ortho or para to a leaving group, activates the ring for nucleophilic attack. wikipedia.org In the case of this compound, both the bromine and chlorine atoms are potential leaving groups.

The regioselectivity of nucleophilic attack is influenced by the electronic environment of each carbon atom bearing a halogen. The relative reactivity of different halogens (F > Cl > Br > I) is a key factor, though this can be influenced by the reaction conditions and the nature of the nucleophile. For instance, in reactions with certain nucleophiles, fluoride (B91410) loss can compete with bromide loss. science.gov

Mechanistic Investigations of SNAr Processes

The SNAr mechanism typically proceeds through a two-step addition-elimination process. wikipedia.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

However, not all nucleophilic substitutions on pyrazines follow this classic addition-elimination pathway. thieme-connect.de Concerted SNAr mechanisms, where bond formation and bond breaking occur in a single step, have also been proposed, particularly for pyridine-like electron-deficient aza-aromatic heterocycles with good leaving groups like bromine. acs.org Computational studies have been instrumental in elucidating these alternative mechanistic pathways. acs.org

Ring Opening and Ring Closure (ANRORC) Mechanisms in Pyrazine Chemistry

A fascinating alternative to the direct SNAr pathway is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.org This pathway is particularly relevant in the chemistry of nitrogen-containing heterocycles like pyrazine, especially when strong nucleophiles like metal amides are used. wikipedia.org

The ANRORC mechanism involves the initial addition of the nucleophile to the heterocyclic ring, followed by a ring-opening event to form an open-chain intermediate. Subsequent ring closure then leads to the final substituted product. wikipedia.org Isotope labeling studies have provided compelling evidence for this mechanism by demonstrating the scrambling of ring atoms during the reaction. wikipedia.org While direct evidence for the ANRORC mechanism in this compound is not explicitly detailed, its established role in the chemistry of related pyrimidine (B1678525) and pyrazine systems suggests its potential relevance. wikipedia.orgacs.org

Electrophilic and Radical Reactions on Pyrazine Ring and Substituents

While the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, electrophilic and radical reactions can also be strategically employed for its functionalization.

Side-Chain Functionalization of the Methyl Group

The methyl group at the 3-position of this compound offers a handle for further chemical modification. The functionalization of such side chains is a valuable strategy for introducing diverse chemical entities.

One common approach is through radical reactions. For instance, the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator like AIBN, can be used to brominate the benzylic position of methylarenes. tcichemicals.com This benzylic bromide can then be readily displaced by a variety of nucleophiles to introduce new functional groups. tcichemicals.com

Directed ortho-metalation is another powerful technique that has been applied to functionalize pyrazine derivatives. acs.org While electrophilic halogenation of the pyrazine nucleus itself can be challenging due to its electron-deficient character, using directing groups can facilitate selective metalation and subsequent reaction with electrophiles. acs.org

Selective Oxidation of Alkyl Substituents

The selective oxidation of the methyl group on the this compound ring represents a key transformation for the synthesis of valuable derivatives, such as the corresponding carboxylic acid or aldehyde. This functionalization opens avenues for further chemical modifications, including amidation and esterification, which are crucial in the development of new pharmaceutical and agrochemical compounds.

The oxidation of alkyl-substituted pyrazines is a known metabolic pathway, often involving cytochrome P-450 enzymes, which typically transform the alkyl groups into primary alcohols and subsequently into carboxylic acids. acs.orgnih.gov This biological process highlights the potential for the methyl group on the pyrazine ring to be oxidized.

In a synthetic context, the transformation of a methyl group on a heterocyclic ring to a carboxylic acid is a common and important reaction. While specific research on the selective oxidation of this compound is not extensively detailed in publicly available literature, the oxidation of similar substituted heterocyclic compounds provides insight into potential synthetic routes. For instance, the oxidation of methyl groups on other pyrazine or pyridine (B92270) derivatives can be achieved using strong oxidizing agents.

The resulting 5-bromo-2-chloropyrazine-3-carboxylic acid and 5-bromo-2-chloropyrazine-3-carbaldehyde are key intermediates. The carboxylic acid, for example, is a precursor for creating amides, which are prevalent in bioactive molecules. imist.maimist.ma The aldehyde can be used in a variety of carbon-carbon bond-forming reactions.

Interactive Data Table: Potential Products of Selective Oxidation

| Starting Material | Potential Oxidizing Agent | Expected Product | Potential Applications of Product |

| This compound | Potassium permanganate (B83412) (KMnO₄) | 5-Bromo-2-chloropyrazine-3-carboxylic acid | Intermediate for synthesis of amides and esters |

| This compound | Selenium dioxide (SeO₂) | 5-Bromo-2-chloropyrazine-3-carbaldehyde | Intermediate for condensation and addition reactions |

Further research is required to establish optimized conditions and detailed findings for the selective oxidation of the alkyl substituent on this compound.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of 5 Bromo 2 Chloro 3 Methylpyrazine

Spectroscopic Methods for Molecular Structure Determination

Spectroscopy is the cornerstone for elucidating the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, mass spectrometry, and vibrational spectroscopy provide detailed insights into the connectivity, mass, and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms. While many chemical suppliers confirm the availability of NMR data for this compound, publicly accessible spectra are limited. bldpharm.comlookchem.com Based on the known structure, a set of predicted signals can be described.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It should feature two distinct signals in a 1:3 integration ratio.

A singlet corresponding to the lone aromatic proton at the C6 position of the pyrazine (B50134) ring. Its chemical shift would be influenced by the adjacent nitrogen atom and the halogens on the ring.

A singlet for the three protons of the methyl group at the C3 position.

¹³C NMR: The carbon NMR spectrum should display five signals, one for each unique carbon atom in the molecule.

The carbon atoms directly bonded to the electronegative bromine (C5) and chlorine (C2) atoms are expected to appear at characteristic chemical shifts.

Signals for the methyl carbon, the proton-bearing C6 carbon, and the quaternary C3 and C4 carbons would also be present at distinct positions, confirming the substitution pattern.

2D-NMR: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for unambiguous assignment. HSQC would correlate the C6 carbon signal with its directly attached proton signal, while HMBC would reveal long-range couplings, such as between the methyl protons and the C3 and C4 carbons, definitively confirming the placement of the substituents.

Predicted NMR Data for 5-Bromo-2-chloro-3-methylpyrazine

| Nucleus | Predicted Signal Type | Corresponding Position | Rationale |

|---|---|---|---|

| ¹H | Singlet | H6 | Lone aromatic proton on the pyrazine ring. |

| ¹H | Singlet | -CH₃ | Protons of the methyl group. |

| ¹³C | Signal | C5-Br | Carbon atom bonded to bromine. |

| ¹³C | Signal | C2-Cl | Carbon atom bonded to chlorine. |

| ¹³C | Signal | C3-CH₃ | Quaternary carbon bonded to the methyl group. |

| ¹³C | Signal | C4 | Quaternary carbon between the two nitrogen atoms. |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound, HRMS serves to verify its molecular formula, C₅H₄BrClN₂.

The calculated monoisotopic mass of this compound is 205.9250 Da. A key feature in the mass spectrum of this molecule is its distinctive isotopic pattern, which arises from the natural abundance of isotopes for both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion, with the major peaks being [M]⁺, [M+2]⁺, and [M+4]⁺, providing definitive evidence for the presence of one bromine and one chlorine atom.

HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄BrClN₂ | |

| Calculated Exact Mass | 205.9250 Da |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and confirm the presence of specific functional groups. DFT calculations and analysis of related methylpyrazines provide a basis for assigning the expected vibrational frequencies. researchgate.net

Key expected vibrational modes include:

Aromatic C-H stretching: A weak to medium band expected in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: Bands corresponding to the methyl group's symmetric and asymmetric stretches, typically found in the 2850-3000 cm⁻¹ range.

Ring stretching (C=N and C=C): Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrazine ring itself.

C-Cl and C-Br stretching: The vibrations for carbon-halogen bonds are found in the fingerprint region, with C-Cl stretching typically appearing around 600-800 cm⁻¹ and C-Br stretching at a lower frequency, around 500-600 cm⁻¹.

Predicted IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretches | 2850 - 3000 |

| Pyrazine Ring Stretches (C=N, C=C) | 1400 - 1600 |

| Methyl Group Bending | 1375 - 1450 |

| C-Cl Stretch | 600 - 800 |

Crystallographic Analysis

While spectroscopic methods provide structural data for molecules in solution or gas phase, crystallographic techniques offer the definitive structure in the solid state.

Single-crystal X-ray Diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously confirm the substitution pattern of isomers by providing precise bond lengths, bond angles, and torsional angles.

A search of public crystallographic databases indicates that the crystal structure of this compound has not been published. However, the technique has been successfully applied to resolve the structures of other complex heterocyclic molecules, including pyrazine and pyrimidine (B1678525) derivatives, confirming their molecular geometry and intermolecular interactions in the solid state. researchgate.netmdpi.com If suitable single crystals of this compound were to be grown, XRD analysis would provide ultimate confirmation of its constitution, distinguishing it from other possible isomers like 2-Bromo-5-chloro-3-methylpyrazine.

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for an accurate assessment of its purity. Commercial suppliers often report purities of 98% or higher for this compound, as determined by these techniques.

Gas Chromatography (GC): As a substituted pyrazine, the compound is sufficiently volatile for analysis by Gas Chromatography. GC separates compounds based on their boiling point and affinity for the stationary phase within a capillary column. Common stationary phases for pyrazine analysis include nonpolar phases like DB-1 (polysiloxane) or polar phases like ZB-WAXplus (polyethylene glycol). nih.gov A Flame Ionization Detector (FID) can be used for quantification, while coupling the GC to a Mass Spectrometer (GC-MS) allows for both separation and identification of the components in a mixture. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. For compounds like halogenated pyrazines, reverse-phase HPLC is typically employed. In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. A UV detector is often used for detection, as the pyrazine ring is UV-active. HPLC is instrumental in verifying the purity of final products and can detect non-volatile impurities that may not be observable by GC. ajrconline.org

Common Chromatographic Techniques for Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Purpose |

|---|---|---|---|---|

| GC | Polysiloxane (e.g., DB-1, ZB-5MS) or Polyethylene Glycol (e.g., WAX) | Inert Gas (e.g., Helium, Nitrogen) | FID, MS | Purity assessment, separation of volatile components. |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and performing quantitative analysis of non-volatile and thermally sensitive compounds like this compound. The method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For halogenated pyrazines, reverse-phase HPLC (RP-HPLC) is commonly the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation mechanism relies on hydrophobic interactions; more nonpolar compounds are retained longer on the column. The purity of this compound can be effectively assessed using RP-HPLC, often with ultraviolet (UV) detection, as the pyrazine ring is a chromophore. A typical wavelength for detection is 254 nm. The presence of impurities, such as starting materials, byproducts from synthesis (e.g., dehalogenated or di-brominated analogs), or degradation products, can be identified as separate peaks in the chromatogram.

By comparing the peak area of the main compound to the total area of all peaks, a quantitative measure of purity can be obtained. For accurate quantification, a calibration curve is constructed using certified reference standards of the compound. HPLC is also crucial for monitoring the progress of synthetic reactions, ensuring that the starting material has been consumed and quantifying the yield of the desired product. google.com The versatility of HPLC allows for method scalability, making it suitable for both analytical-scale purity checks and preparative-scale purification to isolate high-purity material. sielc.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Mode | Reverse-Phase (RP) | Separates compounds based on polarity; suitable for many organic molecules. |

| Stationary Phase | C18 or C8 silica | Nonpolar stationary phase for effective hydrophobic interaction. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Polar mobile phase; gradient elution is often used to resolve complex mixtures. |

| Detector | UV-Vis Diode Array Detector (DAD) | Detects chromophoric compounds; pyrazine ring absorbs in the UV region (e.g., 254 nm). |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation and influences peak resolution. |

| Column Temperature | 25 - 40 °C | Maintained to ensure reproducible retention times and improve peak shape. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is the most widely applied analytical technique for the characterization of volatile and semi-volatile compounds, including many pyrazine derivatives. nih.govresearchgate.net While this compound itself can be analyzed by GC-MS, the technique is particularly crucial for identifying its potential volatile derivatives or related impurities formed during synthesis or thermal processes.

In GC-MS analysis, the sample is vaporized and separated in a capillary column. The choice of the stationary phase is critical; common phases for pyrazine analysis include nonpolar phases like DB-1 or ZB-5MS, and more polar phases like DB-WAX, which can help resolve isomers. nih.govd-nb.info As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries (like the NIST database) for identification.

A significant challenge in the analysis of alkylpyrazines is that many positional isomers exhibit very similar mass spectra, making unambiguous identification by spectral interpretation alone difficult. nih.govresearchgate.net To overcome this, chemists rely on gas chromatographic retention indices (RIs). By comparing the experimentally determined RI of an unknown peak with published values for specific stationary phases, a much higher degree of confidence in identification can be achieved. researchgate.net Techniques like headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS for the extraction and pre-concentration of volatile pyrazines from various matrices. d-nb.infoscispace.com

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injection Mode | Split/Splitless | Introduces a small, precise volume of the vaporized sample onto the column. |

| Column | DB-5MS, DB-WAX, ZB-5MS (30 m x 0.25 mm x 0.25 µm) | Separates volatile compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Inert gas that carries the sample through the column. |

| Oven Program | Temperature gradient (e.g., 40°C hold, ramp to 250°C) | Optimizes separation of compounds with a wide range of boiling points. |

| Ionization Source | Electron Impact (EI) at 70 eV | Fragments molecules to produce a characteristic mass spectrum for identification. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

Advanced Material Characterization Techniques for Pyrazine-Based Functional Materials

Pyrazine derivatives, including this compound, serve as precursors for a variety of functional materials such as metal-organic frameworks (MOFs), coordination polymers, and functional dyes. The properties of these materials are intrinsically linked to their structure, morphology, and surface chemistry, necessitating the use of advanced characterization techniques.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to characterize the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface topography. A focused beam of electrons scans the sample surface, and detectors collect secondary electrons, backscattered electrons, and X-rays emitted from the surface. For pyrazine-based materials, SEM is used to determine particle size, shape, and morphology. For instance, in the study of pyrazine-based MOFs, SEM can reveal distinct morphologies such as rod-like or sheet-like structures. chinesechemsoc.orgresearchgate.net It can also be used to examine the surface of modified materials, such as the char residue of epoxy resins containing pyrazine-based flame retardants. researchgate.net

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the visualization of the internal structure of materials. A broad beam of high-energy electrons is transmitted through an ultrathin sample. TEM can reveal information about crystallinity, lattice defects, and the dispersion of nanoparticles. High-resolution TEM (HR-TEM) can even resolve the lattice fringes of crystalline materials, providing direct evidence of their crystal structure. chinesechemsoc.org For pyrazine-based coordination polymers, TEM has been used to observe thermoresponsive morphological transformations, such as changes from rod-like to circular structures upon heating. acs.orgnih.gov Advanced techniques like cryo-electron microscopy (cryo-EM) are being developed to image beam-sensitive materials like small organic molecules with reduced damage. oaepublish.com

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical and electronic states of the elements within a material. carleton.edueag.com The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which is characteristic of the element and its oxidation state. XPS is highly valuable for studying the surface of pyrazine-based thin films and functional materials. For example, it has been used to confirm the elemental composition of pyrazine-based MOFs and to track changes in the chemical state of nitrogen and metal ions during electrochemical processes, such as the formation of N-Zn bonds or the reduction of Cu(II) to Cu(I) in a battery cathode. chinesechemsoc.org It can also reveal differences between the surface and bulk composition of a thin film. researchgate.net

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure around a specific absorbing atom in a material. By tuning the X-ray energy through an absorption edge of an element, a spectrum is produced that contains information about the oxidation state, coordination environment, and bond distances. XAS is particularly powerful because it does not require long-range order (crystallinity) and can be applied to a wide range of samples. In the context of pyrazine chemistry, time-resolved XAS has been used to probe the ultrafast photoinduced dynamics of the pyrazine molecule itself, identifying the involvement of optically "dark" excited states in its relaxation pathway. nih.gov It is also used to determine the oxidation state of metal centers in coordination compounds, such as identifying the Cr(II) state in a pyrazine-bridged chromium complex. dtu.dk

Synchrotron-Based Techniques for Thin Films and Interfaces

Synchrotron light sources produce extremely bright, collimated, and energy-tunable X-ray beams, enabling a variety of advanced characterization experiments that are not feasible with laboratory-based equipment. e-asct.org These techniques are especially powerful for the characterization of thin films and interfaces of pyrazine-based materials.

The high flux of synchrotron X-rays allows for high-resolution studies with excellent signal-to-noise ratios, even for very thin films or samples with low concentrations of the element of interest. e-asct.orgmdpi-res.com

Key synchrotron techniques for thin film analysis include:

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): This technique is used to investigate the crystalline structure and orientation of polymer and molecular thin films. By using a very small angle of incidence, the X-ray beam travels a long path within the film, maximizing the scattering signal from the film while minimizing background from the substrate. e-asct.org

X-ray Reflectivity (XRR): XRR is used to determine the thickness, density, and surface/interface roughness of thin films and multilayers with high precision. e-asct.org

Synchrotron-based XPS and XAS: Performing XPS and XAS at a synchrotron source offers higher energy resolution and the ability to tune the X-ray energy, providing more detailed chemical information and enhanced surface sensitivity. mdpi-res.com

In-plane and Out-of-plane X-ray Diffraction (XRD): These techniques are used to fully characterize the crystal structure and orientation of epitaxial or highly ordered thin films, such as those of the spin-crossover material [Fe-(pyrazine){Pd(CN)4}]. researchgate.net

These advanced synchrotron methods are crucial for establishing the structure-property relationships that govern the functionality of pyrazine-based thin-film devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。